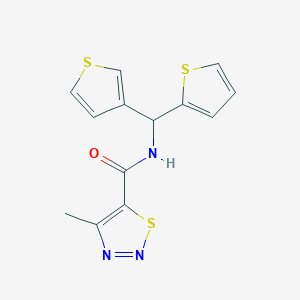

4-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Description

4-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Properties

IUPAC Name |

4-methyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS3/c1-8-12(20-16-15-8)13(17)14-11(9-4-6-18-7-9)10-3-2-5-19-10/h2-7,11H,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHUFNHKPDCGBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC(C2=CSC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of thiadiazole derivatives with thiophene compounds under specific conditions. One common method involves the cyclization of appropriate precursors in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall process efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can lead to a wide range of substituted thiadiazole derivatives.

Scientific Research Applications

Antitumor Applications

Recent studies highlight the potential of thiadiazole derivatives, including 4-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide, as promising candidates in cancer therapy. The following points summarize key findings:

- Mechanism of Action :

-

In Vitro Studies :

- A study indicated that thiadiazole derivatives exhibited significant cytotoxicity against human cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. Compounds were compared to standard anticancer drugs like cisplatin .

- The structure–activity relationship (SAR) studies revealed that modifications to the thiadiazole ring enhanced anticancer activity, with some derivatives showing IC50 values as low as 0.86 µM .

- Case Study :

| Compound ID | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 51am | MKN-45 | 0.056 | c-Met inhibition |

| 20b | HepG2 | 0.86 | RNA/DNA synthesis inhibition |

| 21c | A549 | 1.02 | Kinase inhibition |

Antimicrobial Applications

The compound also shows promise in antimicrobial research:

- Antibacterial Activity :

- In Vivo Studies :

- Case Study :

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 20b | E. coli | 15 |

| 21c | S. aureus | 18 |

Mechanism of Action

The mechanism of action of 4-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways that are essential for cancer cell proliferation and survival. Additionally, its antimicrobial properties may result from its ability to disrupt bacterial cell membranes or inhibit key metabolic processes.

Comparison with Similar Compounds

Similar Compounds

- 4-methyl-N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide

- 4-methyl-N-(thiophen-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide

- 4-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1,2,3-thiadiazole-4-carboxamide

Uniqueness

4-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is unique due to its specific substitution pattern and the presence of both thiophene and thiadiazole moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-Methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a compound that belongs to the class of thiadiazoles, which have garnered significant attention due to their diverse biological activities, particularly in the field of cancer research. This article aims to explore the biological activity of this compound by reviewing various studies and findings related to its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves the formation of a thiadiazole ring substituted with thiophene moieties. The structural formula can be represented as follows:

The presence of the thiophene rings contributes to the compound's lipophilicity and potential interactions with biological targets.

Antitumor Activity

Several studies have highlighted the antitumor properties of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 20b | HepG2 | 4.37±0.7 | Induces apoptosis and cell cycle arrest |

| 51am | MKN-45 | 56.64 | Inhibits c-Met phosphorylation |

| 4h | HTC116 | Not specified | Targets DNA replication |

These findings suggest that the compound may exert its antitumor effects through mechanisms such as apoptosis induction and inhibition of key signaling pathways involved in tumorigenesis.

The biological activity of thiadiazoles is often attributed to their ability to interact with critical biological targets:

- c-Met Inhibition : Thiadiazoles can inhibit c-Met, a receptor tyrosine kinase implicated in cancer progression. For example, compound 51am was noted for its ability to inhibit c-Met phosphorylation effectively .

- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, preventing further proliferation and promoting apoptosis .

- Inhibition of DNA/RNA Synthesis : Some studies indicate that these compounds can inhibit nucleic acid synthesis without affecting protein synthesis, leading to disrupted cellular functions critical for cancer cell survival .

Case Studies

Recent research has focused on evaluating the efficacy of this compound in various preclinical models:

Study Example

In a study examining a series of thiadiazole derivatives, it was found that compounds with similar structures exhibited significant cytotoxicity against HepG2 (human liver cancer) and A549 (lung cancer) cell lines. The study utilized molecular docking techniques to support the observed biological activities, revealing favorable binding interactions with target proteins involved in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.